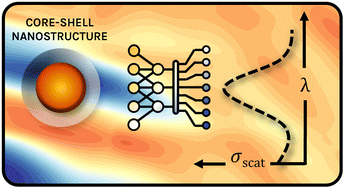Machine learning of all-dielectric core–shell nanostructures: the critical role of the objective function in inverse design
Nanoscale Pub Date: 2023-11-20 DOI: 10.1039/D3NR04392D
Abstract
To integrate nanophotonics into light-based technologies, it is critical to elicit a desired optical response from its fundamental component, a nanoresonator. Because the optical resonance of a nanoresonator depends strongly on its base material and structural features, machine learning has been contemplated to enhance the design and optimization processes. However, its accuracy in searching the vast parameter space of nanophotonics still poses unresolved questions. Here, we show how the choice of objective functions, in combination with trained neural networks, can drastically change the optimization process—even for a simple nanophotonic structure. To assess how different objective functions select the correct structural parameters that generate a desired optical Mie response, we use a simple core–shell, all-dielectric nanostructure as the benchmark. By controlling the proportion of training data, which represents the “experience” level, we also quantify how the various objective functions perform in finding the ground-truth parameters. Our findings demonstrate that certain objective functions exhibit improved accuracy when used with highly “experienced” neural networks. Surprisingly, we also find other objective functions that perform better when paired with less “experienced” neural networks. Taken together, our results emphasize that it is critical to understand how neural networks are coupled to optimization schemes, as is evident even when a simple core–shell nanostructure is used.


Recommended Literature
- [1] Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety†
- [2] Stable narrowband red phosphor K3GaF6:Mn4+ derived from hydrous K2GaF5(H2O) and K2MnF6†
- [3] Crystal structures and stability of NaLnF4 (Ln = La, Ce, Pr, Nd, Sm and Gd) studied with synchrotron single-crystal and powder diffraction†
- [4] Synthesis of new N-substituted aminoquercitols from naturally available (+)-proto-quercitol and their α-glucosidase inhibitory activity†
- [5] Robust band gap of TiS3 nanofilms
- [6] Organobase triggered controlled supramolecular ring opening polymerization and 2D assembly†
- [7] Mechanism of reaction of alkyl radicals with (NiIIL)2+ complexes in aqueous solutions
- [8] Synthesis and the structure of 8-tetrahydrofuronium and 8-tetrahydropyronium derivatives of iron bis(dicarbollide)(-I) and their cleavage reactions†‡
- [9] Back cover
- [10] Limit cycles in the plane. An equivalence class of homogeneous systems










